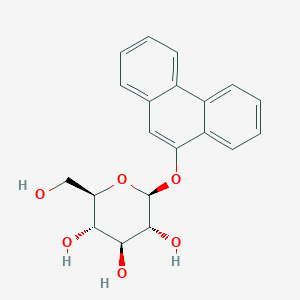
9-phenanthryl beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-phenanthryl beta-D-glucopyranoside is a phenanthryl beta-D-glucopyranoside. It derives from a 9-phenanthrol.
Applications De Recherche Scientifique
Oncolytic Activity : A study by (Misra & Roberts, 1975) discusses a semisynthetic derivative of podophyllotoxin, which inhibits human lymphoblast cultures in the G2 phase of the cell cycle. This indicates potential applications in cancer research.
Antioxidant Activity : Research on compounds isolated from the seeds of Punica granatum (pomegranate) including beta-D-glucopyranoside derivatives showed antioxidant activity, as highlighted by (Wang et al., 2004). This suggests their potential use in combating oxidative stress.
Estrogenic Activity : A study by (Innocenti et al., 2007) on Achillea millefolium, used in folk medicine, identified a glycosyl-neolignan with estrogenic activity. This could have implications for hormone-related therapies and research.
Biotransformation by Fungi : The ability of fungi to transform phenanthrene to oxidative and conjugative metabolites, including glucose conjugates like 9-phenanthryl beta-D-glucopyranoside, was studied by (Casillas et al., 1996). This highlights the role of fungi in environmental remediation processes.
Metabolism in Phanerochaete chrysosporium : (Sutherland et al., 1991) explored how this fungus metabolizes phenanthrene, producing metabolites including 9-phenanthryl beta-D-glucopyranoside, which may be relevant in biodegradation studies.
Metabolomics in Arabidopsis thaliana : The study by (Nakabayashi et al., 2009) illustrates the isolation of various compounds, including glucopyranosides, from Arabidopsis for metabolomic studies, underscoring their role in plant biochemistry.
Chemical Constituents in Medicinal Plants : Research on Pholidota cantonensis by (Li et al., 2014) isolated various compounds, including glucopyranosides, which were evaluated for their cytotoxic activities, indicating potential pharmacological applications.
Glucosidase Assays in Gaucher's Disease : The use of synthetic glucoside, 4-methylumbelliferyl-beta-D-glucopyranoside, in enzymic assays for Gaucher's disease was explored by (Daniels & Glew, 1982), highlighting the medical diagnostic potential of glucopyranosides.
Naphthopyranone Glycosides : A study on Paepalanthus microphyllus by (Piacente et al., 2001) isolated glycosides, including beta-D-glucopyranoside derivatives, and evaluated their anti-HIV activity, suggesting therapeutic possibilities.
Antiplatelet Aggregation Activity : The isolation and synthesis of resveratrol 3-O-beta-D-glucopyranoside and related compounds, which showed antiplatelet aggregation activity, were reported by (Orsini et al., 1997). This points to potential cardiovascular applications.
Propriétés
Nom du produit |
9-phenanthryl beta-D-glucopyranoside |
|---|---|
Formule moléculaire |
C20H20O6 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenanthren-9-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H20O6/c21-10-16-17(22)18(23)19(24)20(26-16)25-15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9,16-24H,10H2/t16-,17-,18+,19-,20-/m1/s1 |
Clé InChI |
XZKDYWXQSYKUST-OUUBHVDSSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OC4C(C(C(C(O4)CO)O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)
![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)
![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]thiophene-3-carboxamide](/img/structure/B1242510.png)
![Dimethyl 2,2'-(9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-3,3',4,4'-tetrahydro-[6,6'-binaphtho[2,3-c]pyran]-3,3'-diyl)diacetate](/img/structure/B1242513.png)

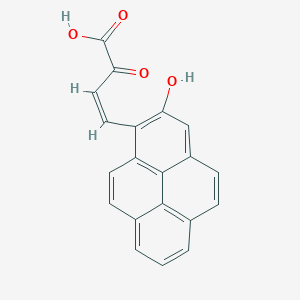
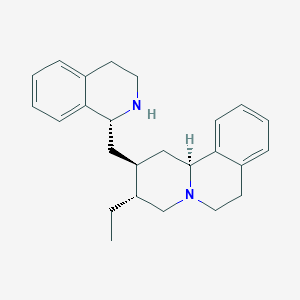
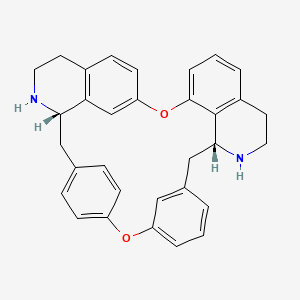
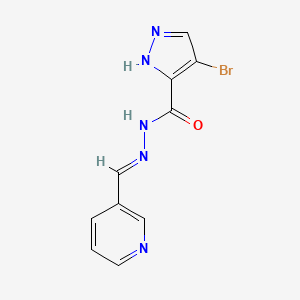
![(3E)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1242524.png)
![N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B1242525.png)
![1-(3-Methoxyphenyl)-3-[(1,7,7-trimethylnorbornan-2-ylidene)amino]thiourea](/img/structure/B1242526.png)
![2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one](/img/structure/B1242527.png)
